N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of benzo[d][1,3]dioxole with appropriate alkylating agents. One common method is the condensation reaction between benzo[d][1,3]dioxole-5-carbaldehyde and N-methyl-3-ethoxypropylamine. This reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques such as column chromatography further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine: Unique due to its specific ethoxypropyl and methyl substitutions.
Benzo[d][1,3]dioxole derivatives: A broad class of compounds with varying substitutions that exhibit diverse biological and chemical properties.
N-methylbenzo[d][1,3]dioxol-5-amine: Lacks the ethoxypropyl group, leading to different chemical and biological behavior.
Uniqueness
This compound stands out due to its unique combination of ethoxypropyl and methyl groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C13H19NO3/c1-3-15-8-4-7-14(2)11-5-6-12-13(9-11)17-10-16-12/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI Key |
DWNMQGAXKVNSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN(C)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.